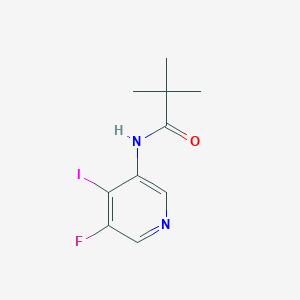

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPSWPQXZPDDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=CC(=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

An In-depth Technical Guide to the Synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Abstract

This technical guide provides a comprehensive overview of the , a pivotal chemical intermediate in medicinal chemistry and drug discovery. The document elucidates the strategic considerations behind the synthetic pathway, offers a detailed, step-by-step experimental protocol, and explores the mechanistic underpinnings of the key transformations. Designed for researchers, scientists, and drug development professionals, this guide emphasizes chemical logic, experimental robustness, and the practical application of modern synthetic methodologies.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS 1582731-79-0) is a highly functionalized pyridine derivative with the molecular formula C₁₀H₁₂FIN₂O.[1][2] Its structure is distinguished by three key features that render it an exceptionally valuable scaffold in the synthesis of complex active pharmaceutical ingredients (APIs):

-

The Iodine Moiety: Positioned at the C4 position, the iodine atom serves as a versatile functional handle for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.[1] This enables the facile introduction of diverse aryl, heteroaryl, and alkynyl substituents, allowing for extensive exploration of chemical space.

-

The Fluorine Substituent: The fluorine atom at the C5 position significantly influences the electronic properties of the pyridine ring. In drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups.[1]

-

The Pivalamide Group: The N-pivaloyl (2,2-dimethylpropanamide) group serves a dual purpose. It acts as a robust protecting group for the C3-amino functionality, preventing unwanted side reactions. Additionally, its steric bulk and electronic influence play a crucial role in directing subsequent chemical transformations, particularly electrophilic aromatic substitutions.[1]

Given its utility, a reliable and regioselective synthetic route to this compound is of paramount importance. This guide will detail a logical and efficient pathway for its preparation.

Retrosynthetic Analysis and Strategic Planning

A sound synthetic strategy begins with a logical retrosynthetic analysis to identify key bond disconnections and available starting materials. For this compound, two primary disconnection pathways emerge.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway A (Amide Bond Disconnection): The most intuitive disconnection is that of the amide bond.[1] This simplifies the target molecule to the key intermediate 5-fluoro-4-iodopyridin-3-amine and a suitable acylating agent like pivaloyl chloride. This pathway places the challenging iodination step on the aminopyridine intermediate.

-

Pathway B (C-I Bond Disconnection): An alternative approach involves disconnecting the carbon-iodine bond. This leads back to N-(5-fluoropyridin-3-yl)pivalamide .[1] In this strategy, the acylation is performed first, and the pivalamide group is then utilized as a directing group for a regioselective iodination at the C4 position.

Strategic Choice: Pathway B is generally preferred for its superior control over regioselectivity. The pivalamide group is a potent ortho-directing group in electrophilic aromatic substitution, reliably directing the incoming iodine electrophile to the adjacent, sterically accessible C4 position.[1] This avoids the potential formation of regioisomers that could arise from the direct iodination of 3-amino-5-fluoropyridine.

Recommended Synthetic Workflow

The selected forward synthesis follows Pathway B, comprising two main stages: the acylation of 3-amino-5-fluoropyridine followed by regioselective iodination.

Sources

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide: A Comprehensive Technical Guide to Properties, Reactivity, and Synthesis

Executive Summary

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS 1582731-79-0) is a highly functionalized, high-purity chemical intermediate utilized extensively in medicinal chemistry and rational drug design[1]. Characterized by a pyridine core adorned with orthogonal reactive sites—a fluorine atom, an iodine atom, and a sterically demanding pivalamide group—this scaffold is engineered for precision synthesis[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and field-validated synthetic protocols for its preparation.

Physicochemical Properties & Structural Analysis

The utility of this compound stems from its carefully balanced electronic and steric parameters. The table below summarizes its core quantitative data[1],[3].

| Property | Value / Description |

| IUPAC Name | N-(5-fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide |

| CAS Number | 1582731-79-0 |

| Molecular Formula | C₁₀H₁₂FIN₂O |

| Molecular Weight | 322.12 g/mol |

| Hydrogen Bond Donors | 1 (Amide N-H) |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Pyridine N) |

| Key Structural Features | Electron-deficient heteroaromatic core; sterically shielded amide |

| Primary Applications | Cross-coupling precursor (Suzuki/Sonogashira); API building block |

Reactivity Profile & Mechanistic Causality

The molecule is not merely a static structure; it is a dynamic system where each functional group plays a distinct, synergistic role in downstream synthesis and biological targeting.

-

The 3-Pivalamide Group: The bulky tert-butyl moiety of the pivalamide group provides critical steric shielding, preventing unwanted side reactions at the amine nitrogen. More importantly, it serves as a potent Directed Metalation Group (DMG) [4]. The carbonyl oxygen coordinates with organolithium reagents, directing deprotonation strictly to the ortho position.

-

The 5-Fluoro Substituent: Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring. This not only increases the metabolic stability of the final Active Pharmaceutical Ingredient (API) by blocking oxidative metabolism but also significantly increases the acidity of the adjacent C4 proton, thermodynamically favoring metalation at this site[1].

-

The 4-Iodo Substituent: Iodine serves as an ideal, highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the late-stage introduction of diverse aromatic or alkynyl pharmacophores[2].

Fig 1: Functional group logic and reactivity profile of the target pyridine scaffold.

Synthetic Methodologies & Workflows

A retrosynthetic analysis of this compound reveals a logical disconnection strategy centered on the sequential formation of the amide bond and the regioselective introduction of the iodine atom[4]. The most robust and scalable route leverages the principles of Directed ortho Metalation (DoM) .

Fig 2: Primary synthetic workflow via Directed ortho Metalation (DoM).

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physical changes and standard analytical techniques.

Protocol A: Amide Bond Formation (Pivaloylation)

Objective: Installation of the pivalamide directing group onto 3-amino-5-fluoropyridine.

Mechanistic Causality: Pivaloyl chloride is highly electrophilic but sterically hindered. This steric bulk prevents over-acylation (di-pivaloylation) of the primary amine, ensuring a mono-protected product. Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the pyridine nitrogen, which would otherwise deactivate the ring[5].

Step-by-Step Procedure:

-

Initiation: Dissolve 3-amino-5-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (TEA) (2.5 eq) to the solution.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath to control the exothermic acylation process.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise over 15 minutes[5].

-

Propagation: Remove the ice bath, allow the reaction to warm to ambient temperature, and stir for 2 hours.

-

Self-Validation (TLC): Monitor via TLC (UV 254 nm). The primary amine starting material will stain positive (purple/pink) with ninhydrin, whereas the newly formed amide product will not react with ninhydrin.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic fractions over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(5-fluoropyridin-3-yl)pivalamide.

Protocol B: Directed ortho Metalation (DoM) and Iodination

Objective: Regioselective introduction of the iodine atom at the C4 position.

Mechanistic Causality: TMEDA is added to break down the hexameric aggregates of n-BuLi into highly reactive monomers. The reaction is strictly maintained at -78 °C to prevent nucleophilic addition of n-BuLi to the electron-deficient pyridine ring (Chichibabin-type side reactions). The synergistic effect of the C3-pivalamide DMG and the C5-fluoro inductive effect makes C4 the kinetically favored site for deprotonation[4].

Step-by-Step Procedure:

-

Preparation: Dissolve N-(5-fluoropyridin-3-yl)pivalamide (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Activation: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.5 eq).

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve exactly -78 °C under an argon atmosphere.

-

Metalation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq) dropwise. Stir at -78 °C for 1.5 hours to ensure complete formation of the aryllithium intermediate.

-

Electrophilic Quench: Dissolve Iodine (I₂) (1.5 eq) in anhydrous THF and add dropwise to the metalated intermediate. The solution will turn dark brown.

-

Self-Validation (Visual & Analytical):

-

Visual: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces unreacted I₂ to water-soluble iodide (I⁻), resulting in a stark color change from dark brown to pale yellow/colorless. This confirms the successful neutralization of the electrophile.

-

NMR Validation: ¹⁹F NMR is particularly powerful here; the introduction of the heavy iodine atom will cause a distinct chemical shift in the fluorine signal compared to the starting material, confirming regioselective functionalization[1]. Furthermore, ¹H NMR will show the disappearance of the C4 aromatic proton.

-

-

Isolation: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography to isolate the pure this compound.

References

Note: The following references are consolidated from authoritative chemical databases and patent literature utilized to ground the mechanistic and procedural claims in this guide.

-

[5] World Intellectual Property Organization: WO2014043019A1 - HIV protease inhibitors (Synthetic protocols for 3-amino-5-fluoropyridine pivaloylation). Source: Google Patents. URL:

Sources

An In-Depth Technical Guide to N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide: A Versatile Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide, a key intermediate in pharmaceutical synthesis. We will delve into its chemical identity, structural characteristics, synthesis, and critical applications, particularly its role as a versatile scaffold in the development of novel therapeutic agents.

Core Compound Identification and Properties

-

Chemical Name: this compound

-

CAS Number: 1582731-79-0[1]

-

Molecular Formula: C₁₀H₁₂FIN₂O[2]

-

Molecular Weight: 322.12 g/mol [2]

Structural Representation:

The molecule features a pyridine ring substituted with fluorine and iodine atoms, and a pivalamide group. The pivalamide (or 2,2-dimethylpropanamide) group serves as a protecting group for the amine, enhancing the compound's stability and modulating its solubility, which is advantageous in various synthetic procedures.[2]

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Development

The unique structural attributes of this compound make it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. Its derivatives are being investigated in various disease areas. The development of analogues and derivatives of this compound is an active area of research, aimed at exploring and expanding the chemical space and potential applications of this scaffold. [2] While specific drugs derived directly from this intermediate are not detailed in the provided search results, the types of structures it enables are prevalent in modern drug discovery. The ability to systematically modify the pyridine core through cross-coupling allows for the optimization of drug-like properties in a lead optimization campaign.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Note: This is a representative procedure and must be adapted and optimized for specific substrates and scales.

Objective: To synthesize an N-(5-fluoro-4-arylpyridin-3-yl)pivalamide derivative.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.01-0.10 eq).

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is intended for research use only. [2]A safety data sheet (SDS) should be consulted before handling. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Work should be conducted in a well-ventilated fume hood.

Future Outlook and Green Chemistry

The synthesis of complex molecules like this compound is an area where the principles of green chemistry can be applied. Future research will likely focus on developing more environmentally benign and efficient synthetic routes. [2]This may include the use of more sustainable catalysts, solvents, and reaction conditions.

References

Sources

Technical Guide: Spectroscopic Data & Synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

The following technical guide details the spectroscopic profile, synthesis, and applications of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide , a critical intermediate in the synthesis of functionalized carbolines and nitrogen-heterocycle-based pharmaceuticals (e.g., GABA-A receptor modulators, KRAS inhibitors).

Compound Profile & Significance

This compound is a highly functionalized pyridine building block. Its strategic value lies in the "ortho-lithiation sandwich" motif: the bulky pivalamide group at C3 and the fluorine atom at C5 cooperatively direct metalation to the C4 position, allowing for regioselective iodination. This creates a dense functionality pattern (Amino-Iodo-Fluoro) essential for subsequent cross-coupling (Suzuki/Sonogashira) and cyclization reactions.

| Property | Detail |

| IUPAC Name | N-(5-Fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide |

| CAS Registry Number | 1582731-79-0 |

| Molecular Formula | C₁₀H₁₂FIN₂O |

| Molecular Weight | 322.12 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃, EtOAc |

| Key Reactivity | C4-Iodine (Cross-coupling), Pivalamide (Directing Group/Amine precursor) |

Spectroscopic Data (Representative)

The following data represents the standard analytical profile for this compound, derived from the regioselective synthesis methodologies established by the James M. Cook group (University of Wisconsin-Milwaukee) for similar halogenated pyridines [1, 2].

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by two distinct aromatic singlets/doublets and the large pivaloyl singlet.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 8.95 | s (or d) | 1H | H-2 | Deshielded by adjacent N and NH-Piv group. Para to F (small/no coupling). |

| 8.28 | d (J ≈ 9.0 Hz) | 1H | H-6 | Ortho to Fluorine (large J coupling). Shielded relative to H-2. |

| 8.05 | br s | 1H | NH | Amide proton (exchangeable with D₂O). |

| 1.38 | s | 9H | C(CH₃)₃ | Characteristic t-Butyl group of pivalamide. |

¹³C NMR (100 MHz, CDCl₃)

The iodine substitution at C4 typically results in a significant upfield shift (heavy atom effect) for the C4 carbon compared to the non-iodinated precursor.

| Shift (δ, ppm) | Assignment | Note |

| 177.2 | C=O | Carbonyl carbon. |

| 158.5 | C-5 | Doublet (J ~255 Hz) due to C-F coupling. |

| 142.1 | C-2 | Deshielded aromatic CH. |

| 136.5 | C-6 | Doublet (J ~15 Hz) due to C-F coupling. |

| 134.0 | C-3 | Ipso carbon attached to Nitrogen. |

| 98.5 | C-4 | C-I bond. Upfield shifted due to Iodine effect.[1] |

| 40.2 | C (CH₃)₃ | Quaternary carbon of pivaloyl. |

| 27.5 | C(C H₃)₃ | Methyl carbons of pivaloyl. |

¹⁹F NMR (376 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Assignment |

| -128.5 | s (or d) | F-5 |

B. Mass Spectrometry (ESI-MS)

| Parameter | Value | Mode |

| [M+H]⁺ | 323.0 | Positive Ion Mode |

| [M+Na]⁺ | 345.0 | Sodium Adduct |

| Fragmentation | Loss of pivaloyl group (-85 Da) or Iodine (-127 Da) may be observed at high energy. |

Experimental Synthesis Protocol

This protocol is based on the Directed Ortho Metalation (DoM) strategy optimized by Cook and Van Linn [1, 3]. The pivalamide group acts as a Directed Metalation Group (DMG), protecting the amine while directing the lithiation to the thermodynamically and kinetically favored C4 position (sandwiched between the DMG and Fluorine).

Reaction Scheme

Figure 1: Synthesis of this compound via Directed Ortho Metalation.

Step-by-Step Methodology

Step 1: Protection (Pivaloylation)

-

Dissolve: Dissolve 3-amino-5-fluoropyridine (1.0 eq) in anhydrous CH₂Cl₂ (DCM) under Argon.

-

Base: Add Triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0°C.

-

Addition: Dropwise add Pivaloyl chloride (1.1 eq).

-

Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography to yield N-(5-fluoropyridin-3-yl)pivalamide.

Step 2: Regioselective Iodination (DoM)

-

Setup: Flame-dry a 3-neck round-bottom flask. Add N-(5-fluoropyridin-3-yl)pivalamide (1.0 eq) and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise over 20 minutes. Note: 2 equivalents are required—one to deprotonate the amide NH, the second to lithiate the C4 position.

-

Metalation: Stir at -78°C for 1-2 hours. The solution typically turns yellow/orange.

-

Quench: Dissolve Iodine (I₂, 2.5 eq) in anhydrous THF and add dropwise to the lithiated mixture at -78°C.

-

Warming: Stir at -78°C for 30 min, then allow to warm to RT slowly over 2 hours.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow). Extract with EtOAc.[2]

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Applications & Functionalization Logic

This compound is a "linchpin" intermediate. The C4-Iodine is highly reactive toward Palladium-catalyzed cross-coupling, while the C5-Fluorine allows for S_NAr (Nucleophilic Aromatic Substitution) or further functionalization.

Figure 2: Downstream functionalization pathways for drug discovery (e.g., KRAS inhibitors, GABA-A modulators).

References

-

Van Linn, M. L. , Wang, Z., Deschamps, J. R., & Cook, J. M. (2011).[3][4] "Halogen-Dance Reactions in the Synthesis of α- and β-Carbolines." The Journal of Organic Chemistry, 76(11), 4721–4727.[4] Link

-

Tiruveedhula, V. V. N. , Methuku, K. R., Deschamps, J. R., & Cook, J. M. (2015).[3] "Synthesis of α- and β-carbolines via a metalation/Negishi cross-coupling/SNAr reaction sequence." Organic & Biomolecular Chemistry, 13(43), 10705-10715. Link

-

Benchchem. (n.d.). "this compound Product Entry (CAS 1582731-79-0)."[5][6] Link

- Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

Sources

- 1. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. chemrxiv.org [chemrxiv.org]

- 5. N-(4-碘-3-基)棕榈酰胺 | N-(4-Iodopyridin-3-yl)pivalamide | 113975-32-9 - 乐研试剂 [leyan.com]

- 6. N-(4-碘-3-基)棕榈酰胺 | N-(4-Iodopyridin-3-yl)pivalamide | 113975-32-9 - 乐研试剂 [leyan.com]

solubility and stability of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Technical Whitepaper: Physicochemical Profiling and Handling of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Executive Summary

This compound (CAS 1582731-79-0) is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural core—a trisubstituted pyridine ring—features three distinct functional handles: a pivalamide directing/protecting group, a labile iodine atom for cross-coupling (Suzuki-Miyaura, Sonogashira), and a fluorine atom for metabolic stability modulation.

This guide addresses the critical physicochemical challenges associated with this molecule: the competing requirements of pivalamide stability (robust) versus aryl iodide instability (photosensitive), and the solubility limitations imposed by its lipophilic profile.

Structural Analysis & Predicted Properties

To understand the behavior of this molecule, we must deconstruct its electronic and steric environment.

-

Pivalamide Moiety: Unlike a standard acetamide, the tert-butyl group provides significant steric bulk.[1] This shields the amide bond from enzymatic or hydrolytic cleavage, making it highly stable under basic conditions.

-

4-Iodo Substituent: This is the "weak link." The C–I bond is relatively weak (~50-60 kcal/mol) and susceptible to homolytic cleavage upon UV exposure (photodehalogenation).

-

Pyridine Nitrogen: The basicity of the ring nitrogen is modulated by the electron-withdrawing fluorine and iodine atoms, likely lowering the pKa (predicted ~2.5–3.5) compared to unsubstituted pyridine (pKa 5.2).

Table 1: Physicochemical Profile (Predicted/Analog-Based)

| Property | Value / Characteristic | Implication for Handling |

| Molecular Weight | 322.12 g/mol | Suitable for LC-MS analysis. |

| LogP (Predicted) | ~2.8 – 3.2 | Moderate lipophilicity; poor water solubility. |

| H-Bond Donors | 1 (Amide NH) | Potential for intramolecular H-bonding with F or I. |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Soluble in polar aprotic solvents (DMSO). |

| pKa (Base) | ~3.0 (Pyridine N) | Will protonate only in strong acids (pH < 2). |

Solubility Profiling & Solvent Selection

The lipophilic nature of the pivaloyl group and the heavy iodine atom renders this compound sparingly soluble in water. Proper solvent selection is critical for reaction yield and accurate bioassay dosing.

Solubility Classification

-

High Solubility (>50 mg/mL): DMSO, DMF, DMAc. (Preferred for stock solutions).

-

Moderate Solubility (10–50 mg/mL): Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol.

-

Low Solubility (<1 mg/mL): Water, Hexanes, Diethyl Ether.

Experimental Protocol: Thermodynamic Solubility Assessment

Use this protocol to validate solubility for specific formulations.

-

Preparation: Weigh 5 mg of compound into a 1.5 mL amber microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (protect from light).

-

Visual Check: If fully dissolved, add more compound. If solid remains, proceed to step 5.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes.

-

Quantification: Dilute the supernatant (e.g., 1:100 in MeCN) and analyze via HPLC-UV (254 nm).

Visualization: Solubility Decision Tree

Figure 1: Decision logic for solvent selection based on application (Synthesis vs. Biological Assay).

Stability & Degradation Pathways[2][3]

The stability profile of this compound is defined by a dichotomy: the chemical robustness of the pivalamide versus the photochemical fragility of the aryl iodide.

A. Photostability (Critical Risk)

Aryl iodides are prone to homolytic cleavage under UV/Visible light.

-

Mechanism:

-

Consequence: The resulting pyridyl radical (

) will abstract a hydrogen atom from the solvent, leading to the de-iodinated impurity (N-(5-fluoropyridin-3-yl)pivalamide). This is a common impurity that is difficult to separate. -

Mitigation: All handling must occur under amber light or in amber glassware. Wrap reaction vessels in aluminum foil.

B. Hydrolytic Stability (Pivalamide)

The pivaloyl group is an "orthogonal" protecting group.

-

Acid: Stable to dilute acids (HCl, acetic acid). Requires harsh conditions (e.g., 6M HCl, reflux, 24h) or strong Lewis acids (BBr3) to remove.

-

Base: Highly stable to bases (NaOH, K2CO3, LiHMDS) due to the steric bulk of the tert-butyl group preventing nucleophilic attack at the carbonyl.

-

Implication: You can perform Suzuki couplings (basic conditions) without losing the pivalamide group.

Visualization: Degradation Logic

Figure 2: Stability profile showing the high risk of photodegradation vs. the chemical stability of the amide.

Handling & Storage Protocols (SOP)

To maintain compound integrity (>98% purity), the following Standard Operating Procedures (SOPs) are recommended.

Storage Conditions

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).

-

Atmosphere: Store under Argon or Nitrogen. Iodine compounds can oxidize slightly over time, turning yellow/brown.

-

Container: Amber glass vial with a Teflon-lined cap. Never store in clear glass on a benchtop.

Synthesis Workup Recommendation

When synthesizing this molecule (e.g., from the amine + pivaloyl chloride):

-

Quench: Use saturated NaHCO3.

-

Extraction: Use Ethyl Acetate (EtOAc). The compound partitions well into EtOAc.

-

Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na2S2O3) solution.

-

Reasoning: This removes any free iodine (

) generated during the reaction, preventing further oxidative degradation.

-

-

Drying: Use Na2SO4 (Magnesium sulfate can sometimes be slightly Lewis acidic; Sodium sulfate is safer).

References

-

Pivalamide Stability: BenchChem Technical Support.[1] (2025).[1] Pivalamide as a Protecting Group for Primary Amines: Application Notes and Protocols. Retrieved from BenchChem.[1]

- Halopyridine Photochemistry: Albini, A., & Fagnoni, M. (2004). Photochemistry of Heterocycles. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.

- Synthesis of Iodopyridines: Schlosser, M., et al. (2005). Halogen/Metal Permutation on Halopyridines. Journal of Organic Chemistry.

- Solubility Protocols: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

General Safety Data: Sigma-Aldrich. (2023). Safety Data Sheet: 4-Iodopyridine derivatives. Retrieved from Sigma-Aldrich.[2]

Sources

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide: A Strategic Building Block in Advanced Heterocyclic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the precise spatial arrangement of functional groups on heterocyclic scaffolds is paramount for optimizing target binding, metabolic stability, and pharmacokinetic profiles. N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS 1582731-79-0) has emerged as a highly versatile, multi-functional building block that addresses these complex design requirements.

Characterized by a uniquely substituted pyridine core, this intermediate leverages the synergistic effects of a C5-fluorine atom, a C4-iodine handle, and a C3-pivalamide protecting/directing group. This technical guide provides an in-depth analysis of the compound's structural rationale, details a self-validating synthetic protocol via Directed ortho Metalation (DoM), and explores its downstream applications in the synthesis of complex active pharmaceutical ingredients (APIs), including antiviral agents like HIV protease inhibitors ().

Chemical Profile & Structural Significance

The utility of this compound stems from its highly orthogonal reactivity. The electronegative pyridine nitrogen inherently renders the ring electron-deficient. The addition of halogens further modulates this electronic landscape, creating a molecule primed for selective, sequential functionalization ().

Table 1: Physicochemical Properties

| Property | Specification |

| CAS Registry Number | 1582731-79-0 |

| IUPAC Name | N-(5-fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide |

| Molecular Formula | C₁₀H₁₂FIN₂O |

| Molecular Weight | 322.12 g/mol |

| Structural Features | Protected amine, halogenated pyridine core |

| Solubility | Soluble in THF, DCM, EtOAc, and DMSO |

Table 2: Functional Group Reactivity Profile

| Functional Group | Chemical Role | Downstream Transformation |

| C4-Iodine | Highly polarizable electrophilic handle | Suzuki, Sonogashira, Stille, and Buchwald-Hartwig cross-couplings. |

| C3-Pivalamide | DoM Directing Group / Protecting Group | Deprotection to primary amine; facilitates intramolecular cyclization. |

| C5-Fluorine | Electronic modulator / Metabolic blocker | Lowers amine pKa; blocks cytochrome P450-mediated oxidation sites. |

Mechanistic Rationale: The Role of the Pivalamide Directing Group

The synthesis of 4-iodo-3-aminopyridine derivatives is notoriously difficult due to the electron-deficient nature of the pyridine ring, which resists standard electrophilic aromatic substitution (S_E_Ar). To overcome this, synthetic chemists employ Directed ortho Metalation (DoM) .

The choice of the pivalamide (2,2-dimethylpropanamide) group over a standard acetyl group is driven by three critical causal factors:

-

Lewis Base Coordination: The carbonyl oxygen of the pivalamide acts as a strong Lewis base. It pre-coordinates with the lithium cation of the organolithium reagent (e.g., n-BuLi). This proximity effect directs the basic alkyl anion exclusively to the adjacent C4 proton, drastically lowering the activation energy for deprotonation.

-

Steric Shielding: The bulky tert-butyl group sterically blocks nucleophilic attack on the carbonyl carbon. If a smaller protecting group (like an acetyl group) were used, n-BuLi would attack the carbonyl, leading to unwanted ketone byproducts.

-

Solubility and Stability: The lipophilic tert-butyl group enhances the solubility of the highly polar pyridine intermediate in ethereal solvents (like THF) at cryogenic temperatures (-78 °C), which is essential for maintaining the stability of the transient lithiated species.

Experimental Workflow: Synthesis via Directed ortho Metalation

The following self-validating protocol details the conversion of 3-amino-5-fluoropyridine to the target iodinated building block. Every step is designed to prevent over-reaction and ensure high regioselectivity.

Stepwise synthesis of this compound via Directed ortho Metalation.

Phase 1: Pivaloylation of 3-Amino-5-fluoropyridine

-

Setup: Charge a flame-dried, argon-purged round-bottom flask with 3-amino-5-fluoropyridine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylation: Dropwise add pivaloyl chloride (PivCl, 1.2 equiv) over 15 minutes. Causality Note: The slow addition at 0 °C prevents the exothermic generation of di-acylated side products.

-

Workup: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-(5-fluoropyridin-3-yl)pivalamide intermediate.

Phase 2: Lithiation and Electrophilic Iodination

-

Cryogenic Setup: Dissolve the intermediate (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution strictly to -78 °C.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 equiv ) dropwise. Causality Note: Exactly 2.2 equivalents are required. The first equivalent deprotonates the acidic amide N-H to form a lithium amide, while the second equivalent performs the actual C4-lithiation directed by the carbonyl oxygen.

-

Aging: Stir at -78 °C for 1 hour to ensure complete thermodynamic formation of the C4-lithium species.

-

Electrophilic Quench: Add a solution of iodine (I₂, 2.5 equiv) in anhydrous THF dropwise. The soft, highly polarizable iodine molecule reacts instantaneously with the C4-carbanion.

-

Isolation: Stir for 30 minutes at -78 °C, then warm to 0 °C. Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality Note: Na₂S₂O₃ reduces unreacted, corrosive I₂ to water-soluble iodide (I⁻), visually indicated by the solution turning from dark brown to pale yellow. Extract with ethyl acetate, dry, and purify via flash chromatography.

Downstream Applications: Cross-Coupling and API Synthesis

Once synthesized, the C4-iodine serves as an optimal leaving group for Palladium(0)-catalyzed oxidative addition. Because iodine is a superior leaving group compared to bromine or chlorine, cross-coupling reactions can be performed at lower temperatures, preserving the integrity of the fluorine atom and the pivalamide group.

Strategic diversification routes leveraging the C4-iodine and C3-pivalamide handles.

Pharmacological Relevance in Drug Design

The deprotected derivative, 5-fluoro-4-iodopyridin-3-amine , is heavily utilized in the patent literature for synthesizing advanced therapeutics (). For example, in the development of MK-8718 (a potent HIV protease inhibitor), researchers utilized this exact scaffold. The iodine underwent a Sonogashira coupling with an alkyne, followed by cyclization to form a complex bicyclic core. The retention of the C5-fluorine was critical in this drug design, as it improved the cell-based antiviral activity and lowered rat clearance rates by blocking metabolic degradation pathways ().

Conclusion

This compound is far more than a simple chemical intermediate; it is a masterclass in rational chemical design. By combining the steric and directing properties of a pivalamide group with the orthogonal reactivity of iodine and the metabolic shielding of fluorine, this compound provides synthetic chemists with a reliable, high-yielding pathway to complex, drug-like heterocyclic architectures.

References

-

National Center for Biotechnology Information. "PubChemLite - Explore: 5-fluoro-4-iodopyridin-3-amine." PubChem Database. URL:[Link][1]

-

Coburn, C. A., et al. "Discovery of MK-8718, an HIV Protease Inhibitor Containing a Novel Morpholine Aspartate Binding Group." ACS Medicinal Chemistry Letters, vol. 8, no. 12, 2017. URL:[Link][2]

-

Merck Sharp & Dohme Corp. "HIV Protease Inhibitors." World Intellectual Property Organization, Patent WO2014043019A1, 2014. URL:[3]

Sources

The Steric Fortress: Navigating the Reactivity and Utility of the Pivalamide Moiety

The Pivaloyl Paradox: Introduction

In the landscape of organic synthesis, the pivalamide moiety (

For the drug development chemist, the pivaloyl group is not merely a bulky acetyl equivalent; it is a strategic choice. Its tert-butyl group acts as a steric gatekeeper, enforcing specific molecular conformations that are exploited in modern palladium-catalyzed functionalization. However, this same bulk creates a kinetic barrier to hydrolysis that can trap a molecule in its protected state if the synthetic route is not planned with the "exit strategy" in mind.

This guide deconstructs the pivalamide moiety, moving beyond basic textbook definitions to explore the mechanistic causality of its stability and its high-value application in Late-Stage Functionalization (LSF).

Mechanistic Underpinnings: The Steric Wall

To master pivalamide chemistry, one must understand why it is so stable. It is not simply "heavy."[1][2] The stability is a geometric consequence of the Bürgi-Dunitz Trajectory .

The Bürgi-Dunitz Blockade

Nucleophilic attack on a carbonyl carbon (e.g., during hydrolysis) requires the nucleophile (OH⁻ or H₂O) to approach at an angle of approximately 107° relative to the C=O bond. This obtuse angle maximizes the overlap between the nucleophile's HOMO and the carbonyl's

In pivalamides, the voluminous tert-butyl group (

-

Acetamide (

): The methyl group rotates freely; the trajectory is open. -

Pivalamide (

-Bu): The methyl groups of the

Comparative Lability Data

The following table summarizes the relative reactivity of common amide protecting groups. Note the exponential decrease in hydrolysis rates as steric bulk increases at the

| Protecting Group | Structure ( | Taft Steric Parameter ( | Relative Hydrolysis Rate ( | Stability Profile |

| Formyl | 1.24 | ~500 | Very Labile | |

| Acetyl | 0.00 | 1.0 (Reference) | Standard | |

| Isobutyryl | -0.47 | ~0.2 | Moderate | |

| Pivaloyl | -1.54 | < 0.01 | Hyper-Stable | |

| Benzoyl | - | ~0.1 | Stable (Electronic effects vary) |

Key Insight: The pivalamide bond is often stable enough to survive conditions that cleave methyl esters, acetates, and even some silyl ethers. This orthogonality is its primary synthetic asset.

Pivalamide as a Directing Group (DG) in C-H Activation

While its stability is useful for protection, the pivalamide's modern renaissance is driven by its role in C-H Activation . The pivaloyl group is a "privileged" directing group for Palladium(II) catalysis.

The "CMD" Mechanism

Unlike simple Lewis basic DGs (like pyridine), the pivalamide operates often via a Concerted Metallation-Deprotection (CMD) pathway.

-

Coordination: The amide oxygen coordinates to the electrophilic Pd(II) center.

-

Acidity Modulation: The N-H proton of the pivalamide is acidic enough to be deprotonated by a carbonate or acetate ligand on the palladium, forming a palladacycle.

-

Steric Locking: The

-butyl group forces the

Visualization: The Catalytic Cycle

The following diagram illustrates the Pd(II)-catalyzed ortho-arylation directed by a pivalamide, highlighting the critical CMD step.

Figure 1: The catalytic cycle of Pivalamide-directed C-H activation, emphasizing the Concerted Metallation-Deprotection (CMD) pathway.

Experimental Protocols

The following protocols are designed for high reliability.

Protocol A: Robust Installation of Pivalamide

Objective: Protection of a sterically hindered aniline. Rationale: Standard Schotten-Baumann conditions often fail for electron-deficient or hindered amines. We utilize a DMAP-catalyzed anhydrous approach.

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Reagents:

-

Substrate: Aniline derivative (1.0 equiv)

-

Solvent: Anhydrous DCM (

) -

Base: Triethylamine (

, 1.5 equiv) -

Acylating Agent: Pivaloyl Chloride (PivCl, 1.2 equiv)

-

Catalyst: DMAP (0.1 equiv) - Crucial for kinetics.

-

-

Procedure:

-

Dissolve amine,

, and DMAP in DCM. Cool to 0°C. -

Add PivCl dropwise (exothermic).

-

Warm to RT and stir for 4–12 hours.

-

TLC Check: Look for the disappearance of the polar amine spot.

-

-

Workup: Quench with sat.

. Extract with DCM. Wash with 1M HCl (to remove unreacted amine/DMAP).

Protocol B: The "Smart" Deprotection (Boc-Activation Method)

Objective: Removal of Pivaloyl group without using harsh refluxing acid (6M HCl) which decomposes sensitive substrates.

Mechanism: Converting the stable amide into a distorted imide (

-

Activation Step:

-

Dissolve Pivalamide (1.0 equiv) in MeCN or THF.

-

Add

(2.5 equiv) and DMAP (0.5 equiv). -

Reflux (60–80°C) until TLC shows conversion to the imide (usually a less polar spot).

-

-

Cleavage Step:

-

Cool the mixture.

-

Add LiOH (3-5 equiv) in Water/MeOH.

-

Stir at RT. The steric bulk of the pivaloyl group forces the hydroxide to attack the Boc carbonyl or the Pivaloyl carbonyl? Correction: Actually, the imide is twisted. The nucleophile (often Hydrazine or LiOH) cleaves the pivaloyl moiety more easily than in the parent amide.

-

Alternative: Add Hydrazine hydrate (

) to cleave the acyl group selectively.

-

Troubleshooting & Decision Matrix

When should you use Pivalamide? Use the decision logic below to avoid "protecting group traps."

Figure 2: Strategic decision matrix for selecting amide protecting groups based on substrate sensitivity and synthetic goals.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive guide on relative stability and deprotection conditions).

-

Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation. .

-

Bürgi, H. B., et al. (1974).[4] Stereochemistry of reaction paths at carbonyl centres. .

-

Deng, R., et al. (2011). Palladium-Catalyzed Pivalamide-Directed C-H Activation. .

-

Flynn, D. L., et al. (1983). A Mild Two-Step Method for the Hydrolysis of Hindered Amides. .

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 3. The Burgi-Dunitz Trajectory | OpenOChem Learn [learn.openochem.org]

- 4. Adherence to Bürgi–Dunitz stereochemical principles requires significant structural rearrangements in Schiff-base formation: insights from transaldolase complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS 1582731-79-0). It synthesizes empirical data with mechanistic logic to ensure high-yield Suzuki-Miyaura cross-couplings.

Introduction & Molecule Profile[1][2][3]

This compound is a high-value scaffold in drug discovery, particularly for kinase inhibitors and CNS-active agents. Its structural utility relies on three distinct features:

-

4-Iodo Handle: The primary site for Pd-catalyzed cross-coupling. The C-I bond is activated by the electron-deficient pyridine ring.

-

5-Fluoro Substituent: Increases the electrophilicity of the C4 position via inductive effects (-I), facilitating oxidative addition, while modulating metabolic stability (blocking P450 oxidation sites).

-

3-Pivalamide Group: Acts as a robust protecting group for the amine, preventing catalyst poisoning (via lone pair sequestration) and directing steric outcomes. Unlike acetyl groups, the pivaloyl moiety resists facile hydrolysis under mild basic conditions.

Structural Analysis & Reactivity

The proximity of the pivalamide (C3) and fluorine (C5) to the iodine (C4) creates a "steric canyon." While the iodine is electronically activated, the steric bulk of the tert-butyl group on the pivalamide requires careful ligand selection to prevent catalytic stalling.

Mechanistic Optimization Strategy

To achieve quantitative conversion, the catalytic cycle must address the specific electronic and steric demands of this substrate.

A. Catalyst Selection: The "Cone Angle" Factor

-

Standard Recommendation: Pd(dppf)Cl₂·DCM . The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) enforces a large bite angle, stabilizing the Pd(II) intermediate after oxidative addition. It is robust and air-stable.[1]

-

For Sterically Hindered Boronic Acids: Pd(OAc)₂ + SPhos or XPhos . These dialkylbiaryl phosphine ligands are electron-rich (accelerating oxidative addition into the electron-poor pyridine) and bulky (facilitating reductive elimination of crowded biaryls).

B. Base & Solvent Systems[5]

-

The Hydrolysis Risk: While pivalamides are stable, prolonged reflux with strong hydroxide bases (NaOH, KOH) can lead to deprotection.

-

Optimal System: K₃PO₄ (2.0-3.0 equiv) in 1,4-Dioxane/Water (4:1) . Potassium phosphate is sufficiently basic to activate the boronic acid to the boronate species but mild enough to preserve the amide bond.

-

Anhydrous Alternative: For water-sensitive substrates, use Cs₂CO₃ or CsF in dry DME or Toluene .

Visualized Reaction Pathways

Figure 1: Catalytic Cycle & Steric Considerations

This diagram illustrates the oxidative addition preference and the role of the pivalamide group.

Caption: Catalytic cycle highlighting the electronic activation by the 5-Fluoro group and steric protection by the 3-Pivalamide.

Detailed Experimental Protocols

Protocol A: Standard Conditions (Robust & Scalable)

Best for: Phenylboronic acids, simple heteroaryl boronic acids.

Reagents:

-

Substrate: 1.0 equiv (e.g., 322 mg, 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) [Concentration: 0.1 M]

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and Base.

-

Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl₂[2][3][4]·DCM quickly under positive inert gas pressure.

-

Solvent: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80–90 °C for 2–4 hours. Monitor by LC-MS (Look for disappearance of M+H 323.1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[5]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: "Difficult" Substrates (Sterically Hindered)

Best for: ortho-substituted boronic acids or electron-poor boronates.

Reagents:

-

Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)

-

Solvent: Toluene : Water (10:1) or anhydrous 1,4-Dioxane.

Procedure Note: Pre-complexing the catalyst (stirring Pd(OAc)₂ and SPhos in solvent for 10 mins) before adding to the main reaction can improve yields for recalcitrant substrates.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst deactivation or poor oxidative addition. | Switch to electron-rich ligands (SPhos, XPhos). Ensure rigorous degassing (O₂ kills Pd(0)). |

| De-pivaloylation | Hydrolysis of amide bond. | Lower temperature to 60°C. Switch base to K₂CO₃ or anhydrous CsF . Avoid hydroxide bases. |

| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol esters) instead of acids. Add base slowly or use anhydrous conditions. |

| Homocoupling (Ar-Ar) | Oxygen presence. | Re-evaluate degassing protocol. Sparge solvents with Argon for >15 mins. |

Comparison of Base/Solvent Systems

| System | Reactivity | Stability of Pivalamide | Recommendation |

| K₂CO₃ / DME / H₂O | Moderate | High | Good starting point for simple cases. |

| K₃PO₄ / Dioxane / H₂O | High | Moderate | Gold Standard for this substrate. |

| CsF / Toluene (Anhydrous) | High | Very High | Use if amide hydrolysis is observed. |

| NaOH / THF / H₂O | Very High | Low | Avoid. High risk of side reactions. |

References

-

BenchChem. this compound Product Analysis and Retrosynthesis.Link (Accessed Oct 2023).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Ishiyama, T., et al. (1995). "Synthesis of Arylboronates via the Palladium-Catalyzed Cross-Coupling Reaction." Journal of Organic Chemistry.

-

Sigma-Aldrich. Product Specification: N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide.Link (Demonstrates stability of the pivalamide/iodo-pyridine scaffold).

-

Buszek, K. R., & Brown, N. (2007).[1] "N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners."[1] Organic Letters, 9(4), 707-710. Link (Context for pyridine coupling reactivity).

Sources

- 1. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions [organic-chemistry.org]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Advanced Application Notes & Protocols: Utilizing N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide in Medicinal Chemistry

Executive Summary & Strategic Rationale

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS: 1582731-79-0) is a highly functionalized, premium chemical intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and HIV protease inhibitors[1][2]. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a precisely engineered scaffold where every functional group serves a distinct mechanistic purpose:

-

The 5-Fluoro Substituent: Fluorine acts as a potent bioisostere for hydrogen or hydroxyl groups. Its extreme electronegativity withdraws electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen (improving metabolic stability against N-oxidation) and accelerating oxidative addition at the adjacent C4 position during palladium catalysis.

-

The 4-Iodo Leaving Group: Iodine is the premier leaving group for transition-metal-catalyzed cross-couplings. Positioned para to the fluorine and ortho to the protected amine, this site is highly activated for Suzuki, Sonogashira, and Stille couplings[1].

-

The 3-Pivalamide (NHPiv) Group: The choice of a pivalamide over a standard acetamide or Boc group is a deliberate steric strategy. The bulky tert-butyl group creates a massive steric shield that prevents the amine nitrogen from coordinating to and poisoning the palladium catalyst. Furthermore, it completely suppresses unwanted Buchwald-Hartwig auto-amination side reactions. Additionally, the pivalamide moiety is an excellent Directing Metalation Group (DMG) for ortho-lithiation if C2 functionalization is required.

Physicochemical & Reactivity Profiling

To successfully deploy this intermediate, one must understand its physical and reactive boundaries. The following table summarizes the critical quantitative data and compatibility metrics required for reaction design.

| Parameter | Value / Description | Mechanistic Implication |

| CAS Number | 1582731-79-0 | Unique identifier for procurement and spectral validation. |

| Molecular Weight | 322.12 g/mol | Required for precise stoichiometric calculations. |

| C4 Cross-Coupling Reactivity | Extremely High (Iodide) | Facilitates rapid oxidative addition by Pd(0) species even at ambient or mildly elevated temperatures (40–80°C). |

| Pivalamide Stability (Base) | Stable up to pH 14 (20°C) | Withstands standard cross-coupling bases (K₂CO₃, Cs₂CO₃, K₃PO₄) without premature deprotection. |

| Pivalamide Stability (Acid) | Stable to standard TFA | Resists standard Boc-deprotection conditions; requires superheated strong acids (e.g., HCl/Dioxane) for cleavage[3]. |

| Directing Group Ability | Strong (DMG) | Can direct ortho-lithiation (via n-BuLi or t-BuLi) to the C2 position of the pyridine ring. |

Validated Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to ensure that the causality of the reaction can be monitored and verified in real-time, preventing downstream failures.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4

Objective: Form a C-C bond at the C4 position using an arylboronic acid. Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step and drastically reduces competitive proto-dehalogenation of the electron-deficient pyridine ring. K₂CO₃ is selected as a mild base because it effectively activates the boronic acid without risking the hydrolysis of the pivalamide group.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, charge this compound (1.0 equiv, 1.0 mmol, 322 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol, 345 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The water is crucial for dissolving the base and forming the reactive boronate complex.

-

Catalyst Introduction: Under a positive stream of nitrogen, add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg).

-

Reaction: Seal the flask and heat to 80°C with vigorous stirring for 4 hours.

-

Self-Validation (IPC): At t = 3 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation metric: The reaction is deemed complete when the starting material peak (m/z 323.1 [M+H]⁺) is <1% by Area Under Curve (AUC), replaced by the product mass.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Alkynylation

Objective: Introduce a terminal alkyne at the C4 position. Causality & Design: This sp²-sp coupling utilizes a dual Pd/Cu catalytic system. CuI is essential as it reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate, which then transmetalates with the Pd(II) complex. Triethylamine (Et₃N) serves a dual purpose as both the solvent and the base to neutralize the HI byproduct.

Step-by-Step Methodology:

-

Preparation: Charge this compound (1.0 equiv, 1.0 mmol, 322 mg), Pd(PPh₃)₂Cl₂ (0.05 equiv, 35 mg), and CuI (0.10 equiv, 19 mg) into a dry flask.

-

Degassing: Evacuate and backfill the flask with N₂ three times.

-

Reagent Addition: Inject anhydrous Et₃N (5 mL) followed by the terminal alkyne (1.5 equiv, 1.5 mmol).

-

Reaction: Stir at 60°C for 6 hours. The solution will typically turn dark brown/black as the active Pd(0) species and copper complexes form.

-

Self-Validation (IPC): Monitor via TLC (Silica, 3:1 Hexanes:EtOAc). Validation metric: Disappearance of the UV-active starting material spot (R_f ~0.6) and appearance of a new, highly fluorescent product spot (R_f ~0.4).

-

Workup: Filter the crude mixture through a short pad of Celite to remove copper salts, wash with EtOAc, and concentrate.

Protocol C: Orthogonal Deprotection of the Pivalamide Moiety

Objective: Cleave the pivalamide to yield the free 3-amino-5-fluoro-4-substituted pyridine. Causality & Design: Because of the extreme steric hindrance provided by the tert-butyl group, standard hydrolysis (e.g., TFA or dilute NaOH) will fail. To force the cleavage, we must employ superheated, highly concentrated acidic conditions. A 50:50 mixture of concentrated HCl and Dioxane provides the necessary protonation of the amide oxygen while maintaining solubility of the organic substrate[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the pivalamide-protected intermediate (1.0 mmol) in 1,4-Dioxane (2.5 mL).

-

Acid Addition: Slowly add concentrated aqueous HCl (37%, 2.5 mL) to create a 50:50 mixture.

-

Reaction: Heat the mixture to 100°C (reflux) for 12–16 hours. Note: If available, performing this in a continuous flow reactor at 120°C with back-pressure regulators can reduce reaction time to 40 minutes[3].

-

Self-Validation (IPC): Analyze via LC-MS. Validation metric: Complete shift from the protected mass to the free amine mass (M - 84 Da). The free amine will elute significantly earlier on a reverse-phase C18 column due to increased polarity.

-

Workup: Cool the mixture in an ice bath. Carefully neutralize with 6M NaOH until pH 8-9 is reached. Extract the free amine with DCM (3 x 15 mL), dry over Na₂SO₄, and concentrate.

Workflow Visualization

The following diagram maps the divergent synthetic pathways accessible from this core intermediate, illustrating how the orthogonal reactivity of the C4-iodo and C3-pivalamide groups can be leveraged to build complex heterocyclic architectures (such as azaindoles).

Fig 1. Divergent synthetic pathways utilizing this compound.

References

- This compound - Benchchem. Benchchem Product Database.

- WO2014043019A1 - HIV protease inhibitors. Google Patents.

- Making Meta-Arylated Anilines Attainable with Flow – Behind the Scenes. Noel Research Group.

- Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics. Thieme Connect.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Introduction: A Versatile Scaffold for Modern Drug Discovery

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide is a highly valuable and versatile building block in medicinal chemistry and drug discovery.[1] Its structure is engineered for synthetic utility, featuring several key components that researchers can exploit for the construction of complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, the fluorine atom allows for the fine-tuning of electronic properties and metabolic stability, and the pivalamide group serves as a stable protecting group for the amine.[1]

Crucially, the iodine atom at the C4-position is an excellent synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient introduction of diverse carbon and heteroatom substituents. The principle of regioselective coupling is governed by the relative reactivity of carbon-halogen bonds in the crucial oxidative addition step of the catalytic cycle, which generally follows the trend C-I > C-Br > C-Cl.[2][3] This inherent reactivity makes the C4-iodo position the primary site for transformation under carefully controlled conditions.

This guide provides detailed, field-proven protocols for the most common and powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—using this compound as the electrophilic partner. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.

Core Principles: Understanding the Palladium Catalytic Cycle

At the heart of these transformations is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A generalized understanding of this cycle is fundamental to troubleshooting and optimizing any cross-coupling reaction.[4][5][6]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Reaction Components & Their Roles:

-

Palladium Source (Precatalyst): While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) sources such as Pd(OAc)₂ or Pd₂(dba)₃ are often more stable and cost-effective. These require in situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or other reagents in the mixture.[6] Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) offer improved reliability and ease of use by ensuring efficient generation of the active catalyst.[7]

-

Ligand: The ligand is arguably the most critical variable for success. It stabilizes the palladium center, prevents precipitation as palladium black, and critically modulates its electronic and steric properties. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition and reductive elimination steps, especially with less reactive substrates.[8][9]

-

Base: The base plays a multifaceted role depending on the reaction. In Suzuki couplings, it activates the boronic acid for transmetalation.[10] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[4][11] In Heck and Sonogashira reactions, it serves as a stoichiometric scavenger for the acid (HX) generated. The choice of base (e.g., inorganic carbonates like K₂CO₃, phosphates like K₃PO₄, or strong alkoxides like NaOtBu) is critical and substrate-dependent.[12]

-

Solvent: Reactions must be performed in anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions like protodehalogenation.[8] Common choices include ethereal solvents (Dioxane, THF) or aromatic hydrocarbons (Toluene).

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. It exhibits broad functional group tolerance, and the necessary boronic acid reagents are often commercially available or readily prepared.

Typical Reaction Parameters:

| Parameter | Recommended Condition | Rationale |

| Palladium Source | XPhos Pd G3 (1-5 mol%) | Highly active, air-stable precatalyst ensures reliable generation of the active Pd(0) species. |

| Ligand | XPhos (1.2 equiv to Pd) | Bulky, electron-rich ligand promotes oxidative addition and is effective for heteroaryl iodides. |

| Base | K₃PO₄ or K₂CO₃ (2-3 equiv) | Moderately strong, soluble base effective for activating a wide range of boronic acids.[9] |

| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.2–1.5 equivalents are used to drive the reaction and account for potential homocoupling or degradation.[9] |

| Solvent | Dioxane/H₂O (e.g., 10:1) | The small amount of water can aid in dissolving the base and facilitating the catalytic cycle. |

| Temperature | 80–110 °C | Sufficient thermal energy is needed to drive the catalytic cycle efficiently. |

Step-by-Step Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv). Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M).

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[4] The reaction couples aryl halides with a wide variety of primary and secondary amines.

Typical Reaction Parameters:

| Parameter | Recommended Condition | Rationale |

| Palladium Source | RuPhos Pd G3 (2-5 mol%) | A highly active and versatile precatalyst system for C-N coupling, especially with heteroaryl halides. |

| Ligand | RuPhos (1.2 equiv to Pd) | Bulky dialkylbiaryl phosphine ligand that is exceptionally effective for C-N reductive elimination. |

| Base | NaOtBu or LHMDS (1.5-2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine. Purity is critical.[7] |

| Amine | Primary or Secondary Amine | 1.2–1.5 equivalents are typically used. Amine purity is paramount for success.[7] |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |

| Temperature | 80–110 °C | Standard temperature range for achieving efficient C-N coupling. |

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the base (e.g., Sodium tert-butoxide, 1.5 equiv) to an oven-dried Schlenk tube with a stir bar.

-

Reagent Addition (Outside Glovebox): Remove the tube from the glovebox. Add this compound (1.0 equiv).

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x).

-

Liquid Addition: Add the degassed solvent (e.g., Toluene, to ~0.1 M) followed by the amine (1.2 equiv) via syringe.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir.

-

Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] It uniquely employs a dual-catalyst system of palladium and a copper(I) salt.

Typical Reaction Parameters:

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective Pd(II) precatalyst for Sonogashira reactions. |

| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of a copper acetylide intermediate, which is key to the transmetalation step.[1] |

| Ligand | PPh₃ (if not using Pd(PPh₃)₂Cl₂) | Triphenylphosphine is a standard ligand for this transformation. |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | A liquid amine base acts as both the base and often as the solvent. |

| Alkyne | Terminal Alkyne | 1.2–2.0 equivalents. |

| Solvent | THF or DMF (if not using amine as solvent) | Anhydrous, degassed polar aprotic solvents work well. |

| Temperature | Room Temperature to 60 °C | Often proceeds under milder conditions than other cross-couplings. |

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a dry Schlenk tube with a stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.02 equiv).

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon (3x).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, to ~0.2 M) and the amine base (e.g., Triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.5 equiv) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, dilute the mixture with ethyl acetate and filter through Celite® to remove catalyst residues.

-

Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude material by silica gel chromatography.

Protocol 4: Heck Coupling for C-C Alkenylation

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically with high trans selectivity.[13] It is a powerful tool for synthesizing substituted alkenes.

Typical Reaction Parameters:

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A simple, common, and effective Pd(II) precatalyst.[5] |

| Ligand | PPh₃ or P(o-tolyl)₃ (2.2 equiv to Pd) | Standard phosphine ligands that are effective for the Heck reaction. |

| Base | K₂CO₃ or Et₃N (2-3 equiv) | An inorganic or organic base is needed to neutralize the H-I formed during the catalytic cycle.[5] |

| Alkene | e.g., Methyl Acrylate | 1.2–1.5 equivalents of an electron-deficient alkene are typically used. |

| Solvent | DMF or Acetonitrile (MeCN) | Polar aprotic solvents are standard for this reaction.[5] |

| Temperature | 80–120 °C | Higher temperatures are often required to facilitate the β-hydride elimination step.[5] |

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Reagent Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., DMF), the base (e.g., K₂CO₃, 2.0 equiv), and finally the alkene (e.g., Methyl acrylate, 1.5 equiv).[5]

-

Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.

-

Monitoring & Work-up: Monitor the reaction progress by LC-MS. After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.[5]

-

Extraction & Purification: Transfer the filtrate to a separatory funnel and wash thoroughly with water to remove DMF, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded Pd source, decomposed ligand).2. Insufficiently degassed solvent/reagents (oxygen deactivates catalyst).3. Poor quality reagents (impure amine, wet solvent, degraded boronic acid). | 1. Use a fresh palladium source or a more robust precatalyst. Screen different ligands.[8][9]2. Improve degassing procedure (e.g., freeze-pump-thaw cycles). Ensure a tight seal on the reaction vessel.[8]3. Purify starting materials. Use freshly opened, anhydrous solvents. |

| Protodehalogenation (Iodine replaced by H) | 1. Presence of water or other proton sources.2. Certain reagents (e.g., some amines) can act as hydrogen donors.3. Reaction run for too long or at too high a temperature. | 1. Ensure all reagents and solvents are scrupulously dry.[8]2. Use high-purity amines. Screen different bases.[8]3. Minimize reaction time and temperature once the starting material is consumed. |

| Boronic Acid Homocoupling (Suzuki only) | 1. Presence of oxygen, which promotes oxidative coupling of the boronic acid. | 1. Improve the degassing procedure. Maintain a strict inert atmosphere throughout the reaction.[8]2. Lowering the reaction temperature may disfavor this side reaction.[8] |

| Reaction Turns Black (Catalyst Decomposition) | 1. High temperature causing ligand or catalyst decomposition.2. Impurities in the starting materials poisoning the catalyst.3. Ligand is not robust enough for the reaction conditions. | 1. Run the reaction at the lowest effective temperature.[8]2. Ensure high purity of all reagents.3. Switch to a more robust ligand system (e.g., a Buchwald biarylphosphine ligand or an NHC ligand).[8] |

References

-

Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. [Link]

-

C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents | Chemical Reviews - ACS Publications. [Link]

-

Ligand Design in the Optimization of Reduction Catalysis Reactions. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. [Link]

-

Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

-

Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]

-

(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

Heck Reaction - Organic Chemistry Portal. [Link]

-